(9-Methyldecyl)sulfamate
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C11H24NO3S- |
|---|---|
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
N-(9-methyldecyl)sulfamate |
InChI |
InChI=1S/C11H25NO3S/c1-11(2)9-7-5-3-4-6-8-10-12-16(13,14)15/h11-12H,3-10H2,1-2H3,(H,13,14,15)/p-1 |
Clave InChI |
GAYAKNYWWOBJHZ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCCCCNS(=O)(=O)[O-] |
Origen del producto |
United States |
Occurrence and Ecological Roles of 9 Methyldecyl Sulfamate
Isolation and Characterization from Natural Biological Sources
(9-Methyldecyl)sulfamate is a naturally occurring alkyl sulfamate (B1201201) that has been isolated and identified from the small aquatic crustacean Daphnia pulex, commonly known as the water flea. nih.govresearchgate.netresearchgate.net Daphnia are planktonic organisms that serve as a critical link in freshwater food webs and are widely used as model organisms in ecological and toxicological research. ebsco.comfrontiersin.org
The identification of this compound was part of broader investigations into the chemical signals, or infochemicals, released by Daphnia. nih.govresearchgate.net Researchers isolated a variety of aliphatic sulfates and sulfamates from these crustaceans, including a series of related compounds such as 8-methylnonyl sulfamate and 7-methyloctyl sulfamate. nih.gov The characterization of these molecules was accomplished through detailed spectroscopic and spectrometric analyses of extracts from the organisms. researchgate.net The discovery of these sulfamate-containing natural products is significant, as primary sulfamates represent a relatively uncommon class of compounds in nature. nih.govresearchgate.net
| Compound Name | Natural Source | Reference |
|---|---|---|
| This compound | Daphnia pulex | nih.govresearchgate.net |
| 8-Methylnonyl sulfamate | Daphnia pulex | nih.gov |
| 7-Methyloctyl sulfamate | Daphnia pulex | nih.gov |
| Nonyl sulfamate | Daphnia pulex | nih.gov |
Ecological Context and Inter-Species Interactions Mediated by Alkyl Sulfamates
Alkyl sulfamates, including this compound, play a fascinating and vital role in aquatic ecosystems by mediating inter-species interactions. nih.gov These compounds function as kairomones, which are chemical substances released by one species (the predator or grazer) that elicit a response in another species (the prey), with the response being adaptive for the prey. nih.gov
Specifically, the aliphatic sulfates and sulfamates released by Daphnia act as a chemical signal to certain types of phytoplankton, such as the unicellular green alga Scenedesmus subspicatus. nih.gov In the presence of these kairomones, the algae undergo a morphological change, forming larger colonies. nih.gov This change is a defensive mechanism; the larger size makes it more difficult for the filter-feeding Daphnia to consume them. nih.gov This interaction demonstrates the critical ecological role of alkyl sulfamates as infochemicals that structure predator-prey dynamics and induce phenotypic plasticity in phytoplankton. nih.govnih.gov The study of these interactions highlights how chemical cues are fundamental to the survival strategies and organization of aquatic communities. nih.gov
Biosynthetic Origin and Enzymatic Formation of Sulfamate Linkages in Biological Systems
The biosynthesis of the sulfamate functional group in natural products is a complex enzymatic process that is not yet fully understood. researchgate.netnih.gov However, studies on sulfamate-containing antibiotics from bacteria, such as those from Streptomyces species, provide a proposed model for how these linkages are formed. nih.govoup.com This process is distinct from the biosynthesis of sulfonamides, which involves a direct sulfur-carbon bond. nih.gov
The formation of a sulfamate linkage (R-O-SO₂NH₂) is believed to begin with the activation of inorganic sulfate (B86663). nih.gov This involves the enzyme-catalyzed reaction that ultimately produces 3'-phosphoadenosine 5'-phosphosulfate (PAPS), which serves as the universal sulfate donor in biological systems. nih.govnih.gov
The proposed key steps are:
Sulfate Group Transfer : A PAPS-dependent sulfotransferase enzyme catalyzes the transfer of the sulfuryl group (SO₃) from the PAPS donor to a hydroxyl group on an acceptor molecule. nih.govnih.govpnas.org This creates a sulfate ester intermediate.
S-N Bond Formation : Following the initial transfer, one or more subsequent enzymatic steps are required to convert the sulfate ester into the final sulfamate. The precise mechanism for this S-N bond formation has not been fully elucidated and remains an area of active research. nih.gov
While the direct biosynthetic pathway for this compound in Daphnia has not been specifically detailed, it is likely to follow this general enzymatic logic of sulfate activation and transfer. Sulfotransferase enzymes are widespread in nature, responsible for the sulfation of a vast array of molecules, including proteins, carbohydrates, and lipids, underscoring the importance of this modification in biological processes across different organisms. nih.govmpg.de
Molecular Mechanisms and Biochemical Interactions of Sulfamate Compounds
Enzymatic Inhibition and Activation Mechanisms of Sulfamate (B1201201) Esters
Sulfamate compounds are well-recognized for their ability to modulate the activity of various enzymes, acting primarily as inhibitors. nih.gov Their mechanism of action often involves the sulfamate group directly participating in interactions within the enzyme's active site.
Sulfamates are established as potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govresearchgate.net Several clinically used drugs, such as the anti-epileptic Topiramate, are sulfamate-containing CA inhibitors. nih.govtandfonline.com
The primary mechanism of inhibition involves the sulfamate group mimicking the transition state of the CA-catalyzed reaction. The deprotonated sulfamate anion (R-O-SO₂-NH⁻) coordinates directly to the Zn(II) ion in the enzyme's active site. tandfonline.com This binding is tetrahedral and displaces the zinc-bound water molecule/hydroxide ion, which is essential for catalysis. tandfonline.com X-ray crystallography studies of CA II in complex with sulfamates like Topiramate have confirmed this binding mode, providing a structural basis for their inhibitory activity. nih.govresearchgate.net The interaction is further stabilized by a network of hydrogen bonds between the sulfamate's oxygen and nitrogen atoms and active site residues. acs.org
While many sulfamates are broad-spectrum CA inhibitors, research has focused on designing isoform-specific inhibitors to target tumor-associated CAs like CA IX and CA XII, which are overexpressed in various cancers. researchgate.netinformaticsjournals.co.in Carbohydrate-based sulfamates, for instance, have shown excellent inhibitory activity against CA IX, with some derivatives exhibiting selectivity over other isoforms. tandfonline.com
| Sulfamate Compound | Target CA Isoform | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| Topiramate | hCA II | 210 nM | nih.govresearchgate.net |
| Acetylated Mannose Sulfamate (Compound 37) | hCA II | 11.3 nM | tandfonline.com |
| Acetylated Mannose Sulfamate (Compound 37) | hCA IX | 7.8 nM | tandfonline.com |
| Imidazolylphenoxy)alkyl sulfamate (Compound 16) | CA | Not Specified (Evaluated for topical activity) | nih.gov |
Beyond competitive inhibition, sulfamates can act as mechanism-based inactivators for certain enzymes, leading to irreversible inhibition. A key example is the inhibition of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. Sulfamate-based inhibitors like Irosustat (667COUMATE) are thought to undergo an enzyme-catalyzed transfer of the sulfamoyl group to a catalytic formylglycine residue in the STS active site. acs.org This results in the sulfamoylation of the enzyme, forming a stable, covalent complex that renders the enzyme inactive. acs.org
Another notable mechanism is the substrate-assisted inhibition of ubiquitin-activating enzymes (E1s). nih.gov Adenosine (B11128) sulfamate analogues, such as MLN4924, act as mechanism-based inhibitors of NEDD8-activating enzyme (NAE). nih.gov The inhibitor forms an adduct with the ubiquitin-like protein (e.g., NEDD8), and this adduct binds tightly to the enzyme's active site, preventing further catalytic cycles. nih.gov This inactivation is dependent on the enzyme's catalytic machinery to form the adduct, representing a highly specific inhibition strategy. nih.govnih.gov
Inhibition of Carbonic Anhydrase Enzymes by Sulfamates
Protein-Ligand Recognition and Binding Dynamics of Sulfamate Structures
The recognition of sulfamate-containing ligands by proteins is governed by a combination of electrostatic and hydrophobic interactions. The sulfamate group itself is a key pharmacophore for binding to enzymes like carbonic anhydrase and steroid sulfatase. nih.govacs.org
In CAs, the negatively charged sulfamate group has a strong affinity for the positively charged zinc ion in the active site. tandfonline.com The rest of the molecule can be modified to achieve desired properties like solubility or selectivity by forming additional interactions with residues lining the binding pocket. tandfonline.comnih.gov
The binding of sulfated molecules, which are structurally related to sulfamates, to their protein targets has also been studied extensively. For instance, the recognition of sulfated cholecystokinin (B1591339) by its receptor involves a crucial ionic interaction between the ligand's sulfate (B86663) group and an arginine residue on the receptor's extracellular loop. biorxiv.org This highlights the importance of the negatively charged sulfur-oxygen moiety in high-affinity binding.
Role of Sulfamates as Electrophilic Scaffolds in Covalent Chemistry
Recently, sulfamates have been explored as tunable electrophilic warheads for targeted covalent inhibitors. acs.orgnih.gov While traditional electrophiles like acrylamides are common in FDA-approved drugs, more reactive groups like chloroacetamides are often considered too promiscuous for in vivo use. uark.edu Sulfamate acetamides have emerged as a promising alternative, exhibiting chloroacetamide-like geometry but with tunable and generally lower reactivity. acs.orgnih.govexlibrisgroup.com
These sulfamate-based electrophiles can form a covalent bond with nucleophilic amino acid residues, such as cysteine, in a protein's binding site. acs.org For example, researchers have replaced the acrylamide (B121943) warhead in the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib with a sulfamate acetamide. nih.gov The resulting analogue demonstrated comparable potency in inhibiting BTK both in vitro and in cellular assays. nih.gov
A key feature of these electrophiles is their "self-immolative" property. researchgate.net Upon reacting with a target cysteine, they release sulfamic acid, which can then dissociate, making the covalent modification effectively irreversible under physiological conditions. researchgate.net This chemistry has been used for covalent ligand-directed release (CoLDR), enabling the generation of "turn-on" fluorescent probes or the traceless, site-specific labeling of proteins. uark.edu
Exploration of Other Identified Biochemical Targets and Pathways
The therapeutic potential of sulfamates extends beyond CAs and STS, with several other biochemical targets identified. nih.govresearchgate.net
Aminoacyl-tRNA Synthetases (aaRSs): Sulfamate derivatives have been reported as inhibitors of these enzymes, which are crucial for bacterial protein synthesis, representing a potential new class of antibiotics. researchgate.net
Acyl-CoA:Cholesterol Acyltransferase (ACAT): Some sulfamates, such as Avasimibe, show potent inhibition of this enzyme, which is involved in cholesterol metabolism. Avasimibe entered clinical trials for treating hyperlipidemia and atherosclerosis. researchgate.net
Calcium-Sensing Receptor (CaSR): Certain sulfamate compounds can act as agonists of the CaSR, which may be beneficial in the management of osteoporosis. nih.govrsc.org
Ubiquitin-Activating Enzymes (E1s): As mentioned previously, adenosine sulfamate analogues are potent, mechanism-based inhibitors of E1 enzymes like UAE and NAE, which are central to the ubiquitin-proteasome system. nih.govnih.gov
The compound (9-Methyldecyl)sulfamate was identified as a kairomone produced by the water flea Daphnia, which induces morphological defenses in phytoplankton. nih.govresearchgate.net While its specific enzymatic targets are not fully elucidated, this biological activity implies an interaction with signaling pathways in the receiving organism. nih.gov
| Compound Class/Example | Biochemical Target | Therapeutic Area/Potential Application | Reference |
|---|---|---|---|
| Irosustat | Steroid Sulfatase (STS) | Oncology (Hormone-dependent cancers) | nih.gov |
| Topiramate | Carbonic Anhydrases (CAs), Voltage-gated sodium channels | Neurological disorders (Epilepsy, Migraine) | nih.gov |
| Avasimibe | Acyl-CoA:Cholesterol Acyltransferase (ACAT) | Metabolic disorders (Hyperlipidemia) | researchgate.net |
| MLN4924 | NEDD8-Activating Enzyme (NAE) | Oncology | nih.gov |
| This compound | Not specified (Kairomone activity) | Interspecies signaling | nih.govresearchgate.net |
Interactions with Cellular Components and Biomacromolecules
The interactions of sulfamate-containing compounds are not limited to enzymatic targets but also include broader interactions with cellular components and large biomacromolecules. The sulfamate group, similar to a sulfate group, can engage in significant electrostatic interactions. portlandpress.com
Heparan sulfate proteoglycans (HSPGs), located on the cell surface and in the extracellular matrix, are known to interact with a vast number of protein ligands via their sulfated glycosaminoglycan (GAG) chains. nih.govfrontiersin.org These interactions are crucial for regulating growth factor signaling, cell adhesion, and inflammation. nih.gov The structural similarity between sulfate and sulfamate groups suggests that sulfamate-containing molecules could potentially interact with the same GAG-binding proteins or interfere with protein-HSPG interactions. portlandpress.com
The biological activity of this compound as a kairomone is a direct example of an interaction with a cellular system. nih.gov Produced by Daphnia, this aliphatic sulfamate acts as a chemical signal that is detected by the phytoplankton Scenedesmus. nih.gov This interaction triggers a defensive morphological change in the phytoplankton, causing it to form colonies, which makes it more difficult for the Daphnia to graze. nih.gov This demonstrates a highly specific interaction between the small molecule and the receiving organism's sensory and developmental machinery. While the precise receptor in Scenedesmus is not detailed in the provided search results, the phenomenon underscores the ability of simple sulfamated lipids to act as potent biological effectors through interaction with cellular components.
Structure Activity Relationship Sar and Rational Design of Sulfamate Analogues
Influence of Alkyl Chain Branching and Length on Biological Potency
The biological potency of aliphatic sulfamates is significantly influenced by the structure of their alkyl chain. Variations in chain length, the presence and position of branches, and the degree of unsaturation can all modulate a compound's interaction with its biological target.
The length of the alkyl chain is a critical determinant of activity. Studies on related long-chain molecules have shown that there is often an optimal chain length for biological potency. For instance, in some classes of bioactive lipids, chains that are too short may not establish sufficient hydrophobic interactions within a receptor's binding pocket, while excessively long chains may introduce steric hindrance or unfavorable conformations. Research on γ-butyrolactones, for example, revealed that compounds with side-chains of six or nine carbons were less potent than those with intermediate lengths, demonstrating a clear dependency on chain size. acs.org Similarly, for aliphatic sulfates and sulfamates, structural diversity in the alkyl chain is a known factor in their varied biological activities. semanticscholar.org
| Compound Analogue | Structural Modification | Rationale for Investigation | Predicted Impact on Potency |
|---|---|---|---|
| n-Decylsulfamate | Linear chain (no branching) | Baseline for assessing the effect of branching. | Potentially lower or higher, depending on receptor shape. |
| (8-Methylnonyl)sulfamate | Shorter chain, branch at C8 | Investigate effect of chain length and branch position. semanticscholar.org | Activity may decrease if optimal length is >9 carbons. |
| (2-Methyldecyl)sulfamate | Branch near the polar head | Assess steric hindrance near the sulfamate (B1201201) group. | Likely to decrease potency due to interference with polar interactions. |
| n-Dodecylsulfamate | Longer linear chain (+2 carbons) | Determine if a larger hydrophobic region improves binding. | Variable; could increase potency or decrease it due to poor fit. |
Modulation of Activity Through Substitutions on the Sulfamate Group
The sulfamate group (-OSO₂NH₂) is a key pharmacophore, contributing to the molecule's polarity, solubility, and ability to form critical hydrogen bonds with a biological target. Its electronic properties, particularly the strong electron-withdrawing nature of the sulfate (B86663) moiety, can be pivotal for cytotoxicity and other biological activities. researchgate.net The modulation of activity through substitutions directly on this group is a primary strategy in rational drug design.
Substitutions can be made on the nitrogen atom of the sulfamate. For example, N-alkylation (e.g., converting -NH₂ to -NHCH₃ or -N(CH₃)₂) would alter the hydrogen-bonding capability and lipophilicity of the polar head. Removing a hydrogen bond donor could weaken binding affinity if that hydrogen is involved in a key interaction with the receptor. Conversely, adding small alkyl groups might enhance van der Waals interactions or improve pharmacokinetic properties like cell membrane permeability. Studies on related amine-containing surfactants have shown that N-methylation can significantly increase water solubility compared to non-methylated counterparts. acs.org
Furthermore, replacing the sulfamate group entirely with other polar head groups like a phosphate, carboxylate, or sulfonamide would create analogues with dramatically different chemical properties, helping to confirm the essentiality of the sulfamate moiety for the observed biological effect.
| Analogue Type | Substitution on Sulfamate Group | Potential Effect on Properties | Rationale |
|---|---|---|---|
| N-Methyl Sulfamate | -NH₂ → -NHCH₃ | Reduces H-bond donors; may increase metabolic stability. | To probe the importance of the second N-H proton for binding. |
| N,N-Dimethyl Sulfamate | -NH₂ → -N(CH₃)₂ | Eliminates N-H H-bond donors; increases steric bulk. | To determine if any N-H hydrogen bond is essential for activity. |
| Sulfonamide Analogue | -OSO₂NH₂ → -SO₂NH₂ | Alters bond angles and electronic distribution. | Bioisosteric replacement to assess the role of the linking oxygen atom. |
| Phosphate Analogue | -OSO₂NH₂ → -OPO₃H₂ | Changes geometry and charge from monovalent to divalent at physiological pH. | To evaluate the effect of a different acidic polar head group. |
Conformational Analysis and its Correlation with Receptor Binding
The biological activity of a flexible molecule like (9-Methyldecyl)sulfamate is not determined by its 2D structure alone, but by the specific three-dimensional shape, or conformation, it adopts when binding to its receptor. The long alkyl chain can rotate around its carbon-carbon single bonds, allowing the molecule to exist in numerous conformations. However, typically only one of these is the "bioactive conformation" that fits optimally into the receptor's binding site.
Conformational analysis aims to identify this bioactive conformation. This is achieved using a combination of experimental and computational techniques. nih.gov
NMR Spectroscopy: In-solution techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the proximity of different atoms in the molecule, helping to define its preferred shape in solution.
X-ray Crystallography: If the molecule can be co-crystallized with its target receptor, this method provides a precise, atomic-level snapshot of the bioactive conformation and its specific interactions within the binding site.
Molecular Modeling: Computational methods are used to calculate the energy of thousands of possible conformations. Low-energy conformations are more likely to be populated and relevant for binding. nih.gov
Understanding the bioactive conformation is essential for rational design. Once this 3D shape is known, new analogues can be designed to be "pre-organized" into this active shape, which can lead to a significant increase in binding affinity and potency. For example, introducing cyclic constraints or specific functional groups into the alkyl chain could restrict its flexibility and favor the desired conformation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfamate Design
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For sulfamate analogues, a QSAR model can be a powerful predictive tool for designing new and more potent compounds.
The development of a QSAR model involves several key steps:
Data Set Assembly: A series of sulfamate analogues with varying alkyl chains and sulfamate substitutions is synthesized, and their biological activity (e.g., IC₅₀) is measured.
Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can represent physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), or topological features (e.g., branching indices).
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find the best correlation between a subset of the calculated descriptors and the observed biological activity. jbclinpharm.org
Validation: The model's predictive power is rigorously tested using statistical metrics like the squared correlation coefficient (R²), leave-one-out cross-validation (Q²), and validation with an external test set of compounds not used in model generation. nih.gov
A validated QSAR model can be used to predict the activity of virtual, not-yet-synthesized sulfamate analogues. This allows researchers to prioritize the synthesis of compounds that are predicted to be most potent, saving significant time and resources.
| Compound ID | Chain Length | Branch Position | LogP (Descriptor) | TPSA (Descriptor) | Observed Activity (log 1/C) | Predicted Activity (log 1/C) |
|---|---|---|---|---|---|---|
| SUL-01 | 10 | 9 | 3.5 | 65.3 | 5.2 | 5.1 |
| SUL-02 | 9 | 8 | 3.1 | 65.3 | 5.0 | 4.9 |
| SUL-03 | 11 | 10 | 3.9 | 65.3 | 5.4 | 5.5 |
| SUL-04 | 10 | - | 3.6 | 65.3 | 4.8 | 4.7 |
Computational Approaches in Predicting and Optimizing Sulfamate Bioactivity
Beyond QSAR, a wide range of computational approaches can be employed to predict and optimize the bioactivity of sulfamate analogues. These methods, often grouped under the umbrella of computer-aided drug design (CADD), provide deep insights into the molecular interactions governing a drug's function.
Molecular Docking: This is one of the most common techniques. It predicts the preferred orientation of a ligand (e.g., this compound) when bound to its receptor. nih.gov The docking process generates a score that estimates the binding affinity, allowing for the rapid virtual screening of thousands of potential analogues. The resulting poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. jbclinpharm.org
Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations model the movement of the ligand-receptor complex over time. This can confirm the stability of a docked pose, reveal conformational changes induced by ligand binding, and provide a more accurate estimation of binding free energy.
De Novo Design: These computational methods build novel molecules from scratch within the constraints of the receptor's binding site. Algorithms can piece together molecular fragments to generate entirely new chemical scaffolds that are predicted to have high binding affinity, offering a path to innovative sulfamate analogues. google.com
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model can be generated from a set of active molecules or from a ligand-receptor complex. It is then used as a 3D query to search virtual libraries for other molecules that fit the model, potentially identifying novel and structurally diverse hits.
The table below summarizes how these techniques can be applied to the design of sulfamate analogues.
| Computational Method | Application in Sulfamate Analogue Design |
|---|---|
| Molecular Docking | Predict binding mode and rank analogues based on binding affinity. google.com |
| Molecular Dynamics (MD) | Assess the stability of the sulfamate-receptor complex and refine binding energy calculations. |
| QSAR | Predict the potency of unsynthesized analogues based on structural descriptors. jbclinpharm.org |
| Pharmacophore Modeling | Identify novel scaffolds that retain the key interaction features of this compound. |
| DFT Calculations | Calculate electronic properties and reaction energy barriers to understand reactivity. rsc.org |
Advanced Analytical and Computational Methodologies in 9 Methyldecyl Sulfamate Research
Spectroscopic Characterization Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
The definitive identification of (9-Methyldecyl)sulfamate relies on a combination of spectroscopic methods that provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the precise structure of this compound. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals confirm the presence of the methyldecyl chain and the sulfamate (B1201201) group. For instance, the characteristic signals for the methyl protons and the methylene (B1212753) protons adjacent to the sulfamate group would be expected at specific chemical shifts, and their splitting patterns would provide information about neighboring protons. ¹³C NMR complements this by providing a count of the unique carbon atoms in the molecule, further validating the carbon skeleton.
Mass Spectrometry (MS) is another indispensable tool for the characterization of this compound. High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio, which is used to determine its elemental composition. This technique can confirm that the synthesized compound has the correct molecular formula, C₁₁H₂₅NO₃S. Electrospray ionization (ESI) is a commonly used soft ionization technique in conjunction with mass spectrometry for analyzing this compound, as it allows for the ionization of the molecule with minimal fragmentation. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts, which serves as a key identifier.
| Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Proton environment, connectivity, and count | Confirms the hydrogen framework of the methyldecyl chain and sulfamate moiety. |
| ¹³C NMR | Carbon skeleton and number of unique carbons | Validates the carbon backbone of the molecule. |
| HRMS (ESI) | Precise mass and elemental composition | Confirms the molecular formula (C₁₁H₂₅NO₃S) of the compound. |
Chromatographic Techniques for Purification and Analysis (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a fundamental chromatographic technique for the purification and analysis of this compound. In the synthesis of this compound, HPLC is often the final step to ensure a high degree of purity, which is critical for obtaining reliable data in subsequent biological assays.
Reversed-phase HPLC is a common mode used for this compound, where a nonpolar stationary phase is used with a polar mobile phase. By carefully controlling the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with or without additives like trifluoroacetic acid, chemists can achieve excellent separation of the target compound from any unreacted starting materials, byproducts, or other impurities. The purity of the collected fractions is then typically assessed by analytical HPLC, where the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.
Molecular Dynamics Simulations and Docking Studies for Protein Interactions
To understand how this compound interacts with its protein targets, researchers employ computational methods like molecular dynamics (MD) simulations and docking studies. These in silico techniques provide valuable insights into the binding mode and the key molecular interactions that govern the compound's biological activity.
Molecular Docking studies are used to predict the preferred orientation of this compound when it binds to the active site of a protein, such as sphingosine (B13886) kinase 1 (SphK1). These simulations place the ligand into the binding site of the protein in various conformations and score them based on their steric and electrostatic complementarity. For this compound, docking studies have been instrumental in visualizing its interaction with the sphingosine-binding pocket of SphK1.
Molecular Dynamics (MD) Simulations take the static picture provided by docking and add the dimension of time, allowing researchers to observe the dynamic behavior of the protein-ligand complex. These simulations can reveal how the binding of this compound affects the protein's conformation and flexibility. For example, MD simulations have shown how the binding of this inhibitor can stabilize certain conformations of the enzyme, providing a more detailed understanding of its inhibitory mechanism.
In Vitro Biochemical Assay Development for Mechanistic Elucidation
The development of robust in vitro biochemical assays is essential for quantifying the inhibitory activity of this compound and for elucidating its mechanism of action. These assays are typically performed using purified enzymes and allow for precise control over the experimental conditions.
A common assay used to evaluate inhibitors of SphK1, including this compound, is a radiometric assay that measures the phosphorylation of sphingosine. In this assay, the enzyme, the substrate (sphingosine), and the inhibitor are incubated with radiolabeled ATP (e.g., [γ-³²P]ATP). The resulting radiolabeled sphingosine-1-phosphate is then separated from the unreacted ATP, and the amount of radioactivity incorporated into the product is quantified. The inhibitory potency of this compound is often expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
To further understand the mechanism of inhibition, kinetic studies are performed by measuring the enzyme's reaction rate at various concentrations of both the substrate and the inhibitor. These studies can determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor with respect to the enzyme's substrates.
Application of Chemoproteomics and Activity-Based Protein Profiling
To identify the cellular targets of this compound and to assess its selectivity, researchers can utilize advanced techniques like chemoproteomics and activity-based protein profiling (ABPP).
Activity-Based Protein Profiling (ABPP) is a powerful functional proteomic technology that employs chemical probes to directly assess the functional state of enzymes in complex biological systems. For this compound, an ABPP probe would typically consist of three key components: the this compound scaffold for target recognition, a reactive group for covalent modification of the target, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment. By treating cells or cell lysates with such a probe, researchers can identify the proteins that are covalently labeled, thus revealing the direct targets of the inhibitor.
Future Directions and Perspectives in 9 Methyldecyl Sulfamate Research
Discovery of Novel Biological Functions and Targets
The primary known biological function of (9-Methyldecyl)sulfamate is its role as a kairomone that induces morphological defenses in certain phytoplankton species. mdpi.comresearchgate.net However, the full spectrum of its biological activities and the specific molecular targets through which it exerts its effects are yet to be discovered. Future research should focus on identifying the receptors and signaling pathways in phytoplankton that are activated upon binding of this sulfamate (B1201201).
Key research questions to be addressed include:
Receptor Identification: What are the specific protein receptors on the surface of phytoplankton cells that bind to this compound? Identifying these receptors is the first step toward understanding the signal transduction cascade.
Downstream Signaling: Once the kairomone binds to its receptor, what are the intracellular signaling pathways that lead to the observed morphological changes, such as the formation of neckteeth in Daphnia or colony formation in Scenedesmus? nih.govmcgill.ca This could involve second messengers, protein kinases, and transcription factors that regulate genes responsible for morphogenesis.
Broader Ecological Roles: Does this compound have other, as-yet-unknown, biological functions? For instance, it could act as a signaling molecule in other interspecies interactions, or it might have antimicrobial or other bioactive properties. mdpi.com Screening the compound against a panel of other aquatic organisms, including bacteria, fungi, and other protists, could reveal a wider range of activities.
Intraspecific Communication: Could this compound or related sulfamates play a role in intraspecific communication within Daphnia populations, such as signaling population density or environmental stress?
Uncovering these novel functions and targets will not only enhance our understanding of aquatic chemical ecology but could also provide new tools for studying cellular signaling and development.
Development of Sustainable and Scalable Synthetic Processes
The limited availability of this compound from natural sources necessitates the development of efficient, sustainable, and scalable synthetic routes to produce this compound for research and potential applications. Current synthetic methods for sulfamates often rely on reagents like sulfamoyl chloride, which can be unstable and difficult to handle. mcmaster.ca
Future synthetic strategies should aim for:
Green Chemistry Principles: Employing environmentally benign solvents, reducing the number of synthetic steps, and minimizing waste are crucial for sustainability. One-pot reactions, such as the reductive amination of monosaccharides to create bio-based surfactants, offer a model for efficient synthesis. nih.gov
Novel Reagents: The use of bench-stable reagents like hexafluoroisopropyl sulfamate (HFIPS) presents a safer and more practical alternative for the synthesis of sulfamates from the corresponding long-chain alcohol (9-methyldecanol). mcmaster.ca
Click Chemistry Approaches: Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry is a powerful "click chemistry" tool that allows for the rapid and reliable assembly of molecules. rsc.orgchemrxiv.org Developing a SuFEx-based strategy to synthesize this compound could offer high yields and broad functional group tolerance, making it a highly scalable process. chemrxiv.orgclaremont.edu This might involve activating the S(VI)-F bond with catalysts like calcium triflimide to react with 9-methyldecanol. organic-chemistry.org
Biocatalysis: Exploring enzymatic routes for sulfamate synthesis could provide a highly selective and sustainable alternative. While challenging, the discovery or engineering of enzymes like sulfotransferases that can accept long-chain alkyl alcohols as substrates would be a significant breakthrough. nih.gov
A successful scalable synthesis will be instrumental in providing sufficient quantities of this compound for detailed biological studies and for exploring its potential in applications such as antifouling technologies. mdpi.com
Integration with Systems Biology and Omics Data
The advent of high-throughput omics technologies provides a powerful framework for studying the role of this compound in a broader biological context. Integrating genomics, transcriptomics, proteomics, and metabolomics can create a holistic picture of the interactions between Daphnia and phytoplankton.
Future research directions include:
Daphnia Omics: Analyzing the transcriptome and metabolome of Daphnia pulex under conditions that stimulate kairomone production can help identify the genes and metabolic pathways involved in its biosynthesis. researchgate.netwiley.com The Daphnia genome project provides a rich resource for these studies. nih.govroyalsocietypublishing.org
Phytoplankton Response: Exposing phytoplankton like Scenedesmus to purified this compound and analyzing the resulting changes in gene expression and protein profiles can map the entire regulatory network of the induced defense. mdpi.com This can reveal not only the direct targets but also the downstream effectors of the morphological change.
Metabolic Modeling: Creating metabolic models of both Daphnia and the target phytoplankton can help predict the flow of metabolites and energy under different conditions. wiley.comresearchgate.net This can be used to understand the metabolic costs associated with producing the kairomone for Daphnia and mounting the defense for the phytoplankton.
The table below outlines a potential multi-omics approach to investigate the this compound system.
| Omics Approach | Organism | Research Goal | Potential Findings |
| Transcriptomics (RNA-Seq) | Daphnia pulex | Identify genes upregulated during kairomone production. | Candidate biosynthetic enzymes (e.g., sulfotransferases, fatty acid synthases). |
| Scenedesmus gutwinskii | Identify genes involved in the defensive response. | Receptors, signaling proteins, cytoskeletal genes. | |
| Metabolomics | Daphnia pulex | Identify precursors and metabolic shifts related to synthesis. | Confirmation of fatty acid precursors, related signaling molecules. researchgate.net |
| Scenedesmus gutwinskii | Map the metabolic changes during morphological defense. | Changes in amino acid and sugar metabolism, energy allocation. wiley.com | |
| Proteomics | Scenedesmus gutwinskii | Identify proteins that are differentially expressed or modified upon exposure. | Receptor proteins, structural proteins involved in defense. |
This systems-level understanding will be crucial for predicting how environmental changes might affect these delicate chemical communication systems in aquatic food webs.
Design of Advanced Molecular Probes for Biological Systems
To visualize and dissect the molecular interactions of this compound within biological systems, the development of advanced molecular probes is essential. These probes are modified versions of the parent molecule that carry a reporter tag, such as a fluorophore or a photoreactive group.
Future research should focus on synthesizing:
Fluorescent Probes: Attaching a fluorescent dye to the this compound molecule, without significantly altering its binding affinity, would allow researchers to visualize its localization in and on target cells using microscopy. sfu.ca This could pinpoint the location of its receptors on the phytoplankton cell surface. The design of such probes requires careful consideration of the linker and fluorophore to maintain biological activity. researchgate.net
Photoaffinity Probes: These probes contain a photo-activatable group (e.g., a benzophenone (B1666685) or diazirine) that, upon exposure to UV light, forms a covalent bond with the nearest molecule, which is presumably its binding protein. nih.govresearchgate.net This technique, known as photoaffinity labeling (PAL), is a powerful tool for definitively identifying the molecular target of a bioactive compound. mdpi.comnih.gov
Bifunctional Probes: Combining a photoreactive group with a "clickable" handle (like an alkyne or azide) allows for a two-step labeling process. After covalent cross-linking to the target protein, a reporter tag (like biotin (B1667282) for purification or a fluorophore for visualization) can be attached via click chemistry. mdpi.com
The development of these molecular probes will be instrumental in moving from ecological observations to a precise molecular understanding of how this compound functions.
Q & A
Basic: What experimental approaches are recommended to confirm the metabolic pathway of (9-Methyldecyl)sulfamate in microbial systems?
To investigate the assimilation pathway, researchers should employ gene knockout strategies targeting enzymes in sulfur metabolism. For example, deleting MET3 (ATP sulfurylase) and MET5 (sulfite reductase) in yeast models can elucidate whether sulfamate catabolism requires sulfate intermediates. Evidence from Komagataella pastoris studies shows that MET3 knockout abolishes growth on sulfamate, indicating sulfate is a critical intermediate . Parallel experiments should include growth assays on alternative sulfur sources (e.g., L-methionine) to rule out nonspecific metabolic defects. Control groups must use wild-type strains and validated auxotrophic media.
Basic: How can researchers optimize the synthesis of this compound to ensure high purity and yield?
Synthesis should focus on controlling reaction conditions to minimize byproducts. Key steps include:
- Alkylation : React 9-methyldecyl bromide with sulfamic acid under anhydrous conditions (e.g., in acetonitrile) at 60–80°C for 12–24 hours.
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient).
- Characterization : Validate purity via HPLC (C18 column, UV detection at 210 nm) and NMR (¹H/¹³C). Physicochemical properties (e.g., melting point, solubility) should align with sulfamate analogs like methyl sulfamate (melting point: 25–27°C; pKa ~9.43) . Safety protocols must address hygroscopicity and decomposition risks .
Advanced: How should researchers address contradictory immunoassay cross-reactivity data for sulfamate-containing toxins?
Discrepancies in immunoassay sensitivity (e.g., low cross-reactivity for sulfamates vs. carbamates) arise from structural instability and assay design. To resolve this:
- Validate with orthogonal methods : Use capillary electrophoresis (CE) or LC-MS to confirm sulfamate integrity, as sulfate loss from the N-21 position can generate carbamate analogs .
- Optimize antibody selection : Screen hybridomas for epitopes specific to sulfamate moieties.
- Control for degradation : Store samples at -80°C with protease inhibitors and avoid freeze-thaw cycles.
Advanced: What methodologies are suitable for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?
SAR studies require systematic modification of the sulfamate group and alkyl chain. Approaches include:
- Synthetic analogs : Synthesize derivatives with varied chain lengths (e.g., decyl vs. octyl) or substituted sulfamate groups (e.g., methyl sulfamate vs. phenyl sulfamate).
- Enzyme assays : Test inhibitory activity against sulfatases or ATP sulfurylase using spectrophotometric methods (e.g., NADH-coupled assays). Reference data from biphenyl sulfamate inhibitors (Table 8, IC₅₀ values) to benchmark potency .
- Molecular docking : Model interactions using X-ray crystallography or computational tools (e.g., AutoDock) to identify key binding residues.
Advanced: How can researchers design experiments to distinguish between sulfamate toxicity and its metabolic byproducts?
- Isotopic labeling : Use ³⁵S-labeled this compound to track sulfate release in vitro/in vivo.
- Toxicity profiling : Compare LC₅₀ values of the parent compound vs. sulfate intermediates in cell cultures (e.g., hepatocytes).
- Genetic models : Use MET3-deficient yeast or mammalian cells lacking sulfatase activity to isolate sulfamate-specific effects .
Basic: Which analytical techniques are validated for quantifying this compound in complex matrices?
- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) or LC-MS/MS (MRM transition m/z 254→96 for sulfamate ions).
- Sample preparation : Solid-phase extraction (C18 cartridges) for biological fluids; derivatization with dansyl chloride for fluorescence detection.
- Validation : Follow guidelines in GB 5009.97-2023 for cyclohexyl sulfamate, adapting parameters (e.g., LOD, LOQ) to account for matrix effects .
Advanced: What strategies mitigate confounding variables in studies exploring sulfamate-environment interactions?
- Controlled bioreactors : Maintain consistent pH, temperature, and sulfur-depleted media to isolate sulfamate-specific metabolic pathways.
- Multivariate analysis : Use ANOVA or machine learning models to identify correlations between sulfamate concentration, microbial diversity, and sulfate levels.
- Peer review : Engage experts to critique experimental design, as highlighted in EUFIC guidelines for interpreting contradictory data .
Basic: How should researchers ensure reproducibility in sulfamate degradation studies?
- Standardize protocols : Document reaction conditions (e.g., UV light exposure, microbial strains) in detail.
- Reference materials : Use commercially available sulfamates (e.g., potassium sulfamate) as degradation controls .
- Data transparency : Share raw chromatograms and growth curves via open-access repositories.
Advanced: What computational tools can predict the environmental persistence of this compound?
- QSAR models : Input physicochemical properties (logP, pKa) into EPI Suite or TEST software to estimate biodegradation half-lives.
- Molecular dynamics : Simulate hydrolysis rates under varying pH/temperature conditions.
- Meta-analysis : Compare with methyl sulfamate data (hydrolysis rate ~1.2×10⁻⁴ s⁻¹ at pH 7) to infer alkyl chain effects .
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